Cas no 439607-87-1 (5-Bromo-1,3-benzoxazole-2-thiol)

5-Bromo-1,3-benzoxazole-2-thiol structure
439607-87-1 structure
商品名:5-Bromo-1,3-benzoxazole-2-thiol
CAS番号:439607-87-1
MF:C7H4BrNOS
メガワット:230.0818
MDL:MFCD08447020
CID:821497
PubChem ID:10633197

5-Bromo-1,3-benzoxazole-2-thiol 化学的及び物理的性質

名前と識別子

    • 5-Bromobenzo[d]oxazole-2(3H)-thione
    • 5-Bromo-1,3-benzoxazole-2-thiol
    • 5-BROMOBENZOXAZOLE-2-THIOL
    • 5-Brom-3H-benzoxazol-2-thion
    • 5-Bromo-2(3H)-benzoxazolethione
    • 5-Bromo-3H-benzooxazole-2-thione
    • 5-bromo-3H-benzoxazole-2-thione
    • 5-BROMOBENZO[D]OXAZOLE-2-THIOL
    • ACMC-20am5b
    • ACT08236
    • AG-F-54940
    • CTK4I7897
    • SureCN1822085
    • 5-Bromo-2-mercaptobenzoxazole
    • YFFBNUPHVZYFQL-UHFFFAOYSA-N
    • 5-Bromobenzoxazole-2(3H)-thione
    • 5-Bromo-2-mercaptobenzo[d]oxazole
    • AK142820
    • 5-Bromo-1,3-b
    • CS-0041844
    • EN300-300092
    • DTXSID50442794
    • AKOS011655122
    • MFCD08447020
    • EK-0718
    • 5-Bromobenzoxazole-2-thiol, 97%
    • 439607-87-1
    • MFCD22556198
    • SY113276
    • SCHEMBL1822085
    • AKOS016371337
    • 5-Bromo-1,3-benzoxazole-2(3H)-thione
    • 5-bromo-3H-1,3-benzoxazole-2-thione
    • MDL: MFCD08447020
    • インチ: 1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
    • InChIKey: YFFBNUPHVZYFQL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])N([H])C(O2)=S

計算された属性

  • せいみつぶんしりょう: 228.91970g/mol
  • どういたいしつりょう: 228.91970g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.92
  • ゆうかいてん: 280-284 °C
  • かんど: Moisture & Light Sensitive

5-Bromo-1,3-benzoxazole-2-thiol セキュリティ情報

  • 記号: GHS05 GHS07
  • シグナルワード:Danger
  • 危害声明: H302-H318
  • 警告文: P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-41
  • セキュリティの説明: 26-39
  • 危険物標識: Xn
  • ちょぞうじょうけん:2-8°C

5-Bromo-1,3-benzoxazole-2-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-300092-1.0g
5-bromo-1,3-benzoxazole-2-thiol
439607-87-1 95%
1g
$34.0 2023-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZL552-200mg
5-Bromo-1,3-benzoxazole-2-thiol
439607-87-1 95+%
200mg
163.0CNY 2021-07-12
eNovation Chemicals LLC
D917270-5g
5-Bromobenzoxazole-2(3H)-thione
439607-87-1 97%
5g
$190 2023-09-01
Chemenu
CM252965-5g
5-Bromobenzo[d]oxazole-2(3H)-thione
439607-87-1 95%
5g
$194 2021-06-17
TRC
B807905-100mg
5-Bromobenzo[d]oxazole-2-thiol
439607-87-1
100mg
$ 80.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B834359-1g
5-BROMOBENZO[D]OXAZOLE-2-THIOL
439607-87-1 97%
1g
538.20 2021-05-17
TRC
B807905-10mg
5-Bromobenzo[d]oxazole-2-thiol
439607-87-1
10mg
$ 50.00 2022-06-06
AN HUI ZE SHENG Technology Co., Ltd.
A055108-100mg
5-Bromobenzoxazole-2-thiol
439607-87-1 98%
100mg
¥50.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
A055108-1g
5-Bromobenzoxazole-2-thiol
439607-87-1 98%
1g
¥143.00 2023-09-15
AK Scientific
J97096-250mg
5-Bromobenzo[d]oxazole-2-thiol
439607-87-1 95%
250mg
$27 2023-03-30

5-Bromo-1,3-benzoxazole-2-thiol 関連文献

5-Bromo-1,3-benzoxazole-2-thiolに関する追加情報

Professional Introduction to 5-Bromo-1,3-benzoxazole-2-thiol (CAS No: 439607-87-1)

5-Bromo-1,3-benzoxazole-2-thiol is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No) 439607-87-1, belongs to the benzoxazole class of molecules, which are widely recognized for their role in medicinal chemistry. The presence of both bromine and sulfur atoms in its molecular structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.

The molecular formula of 5-Bromo-1,3-benzoxazole-2-thiol is C₆H₄BrNO₂S, reflecting its composition of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur. The benzoxazole core is a six-membered aromatic ring system consisting of two oxygen atoms bridging a benzene ring. The substitution pattern, with a bromine atom at the 5-position and a thiol group at the 2-position, enhances its utility in various chemical transformations. These structural features allow for selective modifications, enabling chemists to explore diverse derivatives with tailored properties.

In recent years, 5-Bromo-1,3-benzoxazole-2-thiol has been extensively studied for its pharmacological potential. The benzoxazole scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bromine atom at the 5-position increases the electrophilicity of the ring system, facilitating nucleophilic substitution reactions that are crucial for drug development. Additionally, the thiol group serves as a versatile handle for further functionalization, allowing researchers to attach other pharmacophores or modify existing ones.

One of the most compelling aspects of 5-Bromo-1,3-benzoxazole-2-thiol is its role as a precursor in synthesizing more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of benzoxazole can interact with protein kinases and other enzymes implicated in cancer progression. The thiol group’s ability to form disulfide bonds also makes it useful in designing molecules that can modulate redox-sensitive signaling pathways.

The bromine atom in 5-Bromo-1,3-benzoxazole-2-thiol (CAS No: 439607-87-1) is particularly noteworthy because it enables cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many bioactive compounds. By employing palladium-catalyzed reactions with aryl halides or boronic acids, chemists can introduce aryl groups at various positions on the benzoxazole ring. This flexibility has led to the synthesis of numerous analogs with enhanced potency and selectivity.

Recent advancements in computational chemistry have further highlighted the significance of 5-Bromo-1,3-benzoxazole-2-thiol. Molecular modeling studies have revealed that modifications at the 2-position can significantly influence binding affinity to biological targets. For example, computational screening has identified that certain substituents on the thiol group can optimize interactions with specific amino acid residues in protein active sites. This insight has guided experimental efforts toward designing more effective drug candidates.

The pharmaceutical industry has taken notice of 5-Bromo-1,3-benzoxazole-2-thiol due to its potential as an intermediate in producing next-generation therapeutics. Researchers are exploring its use in developing small-molecule inhibitors for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The benzoxazole core is found in several FDA-approved drugs known for their ability to cross the blood-brain barrier and modulate neurotransmitter activity. By incorporating 5-Bromo-1,3-benzoxazole-2-thiol into these frameworks, scientists aim to create more potent and selective agents.

In addition to its pharmaceutical applications, 5-Bromo-1,3-benzoxazole-2-thiol has shown promise in materials science. Its ability to form stable coordination complexes with metal ions makes it useful in designing metallopharmaceuticals and catalysts. These complexes can exhibit unique electronic properties that are exploited in applications ranging from luminescent sensors to electrochemical devices. The versatility of this compound underscores its importance across multiple scientific disciplines.

The synthesis of 5-Bromo-1,3-benzoxazole-2-thiol (CAS No: 439607-87-1) typically involves multi-step organic transformations starting from commercially available precursors such as resorcinol or o-cresol. Key steps include bromination followed by thiolation or vice versa depending on reaction conditions. Advances in synthetic methodologies have improved yields and purity levels significantly over recent decades thanks to optimized reaction conditions and catalyst systems.

Future research directions for 5-Bromo-1,3-benzoxazole-2-thiol include exploring its role in photodynamic therapy (PDT) and developing novel photoactive materials based on its structure. The combination of light activation with redox-active centers provided by sulfur-containing heterocycles offers exciting possibilities for treating diseases like cancer non-invasively while minimizing side effects associated with traditional chemotherapy regimens.

In conclusion,5-Bromo-1,3-benzo x azole - 2 -thi ol stands out as an important building block with broad utility spanning medicinal chemistry , materials science ,and industrial applications . Its unique structural features continue driving innovation through both experimental synthesis approaches computational modeling ,and interdisciplinary collaborations aimed at unlocking new therapeutic possibilities . As our understanding grows regarding how these molecules interact within biological systems , compounds like this will remain central tools helping push forward scientific discovery across many fields .

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